REACTION_SMILES
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[CH3:1][C:2]1([CH3:18])[C:3]([C:15](=[O:16])[OH:17])=[N:4][c:5]2[cH:6][cH:7][c:8]3[c:9]([c:10]21)[cH:11][cH:12][cH:13][cH:14]3.[Cl:19][C:20]([C:21]([Cl:22])=[O:23])=[O:24]>>[CH3:1][C:2]1([CH3:18])[C:3]([C:15](=[O:16])[OH:17])=[N:4][c:5]2[cH:6][cH:7][c:8]3[c:9]([c:10]21)[cH:11][cH:12][cH:13][cH:14]3.[Cl-:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(C(=O)O)=Nc2ccc3ccccc3c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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CC1(C)C(C(=O)O)=Nc2ccc3ccccc3c21
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |